“7-Bromo-4-methoxy-1-benzofuran” is a chemical compound with the molecular weight of 227.06 . It is a powder at room temperature . The IUPAC name for this compound is 7-bromo-4-methoxy-1-benzofuran .
While specific synthesis methods for “7-Bromo-4-methoxy-1-benzofuran” were not found, benzofuran compounds in general have been synthesized using various methods . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .
The InChI code for “7-Bromo-4-methoxy-1-benzofuran” is 1S/C9H7BrO2/c1-11-8-3-2-7 (10)9-6 (8)4-5-12-9/h2-5H,1H3 . This indicates the molecular structure of the compound.
“7-Bromo-4-methoxy-1-benzofuran” is a powder at room temperature . It has a molecular weight of 227.06 .
7-Bromo-4-methoxy-1-benzofuran is a chemical compound with the molecular formula . It is classified as a derivative of benzofuran, which consists of a fused benzene and furan ring. This compound is notable for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and organic synthesis .
The synthesis of 7-Bromo-4-methoxy-1-benzofuran typically employs electrophilic aromatic substitution. In this process, bromine is introduced to the benzofuran ring at the 7th position. A common catalyst used in this reaction is iron(III) bromide, and the reaction conditions are carefully controlled to ensure selectivity .
Synthetic Route:
This method can be adapted for industrial production by utilizing continuous flow reactors to enhance yield and efficiency.
The molecular structure of 7-Bromo-4-methoxy-1-benzofuran features:
Molecular Formula:
Key Structural Features:
7-Bromo-4-methoxy-1-benzofuran participates in various chemical reactions, including:
These reactions are crucial for synthesizing more complex organic molecules and pharmaceutical agents .
The mechanism of action for 7-Bromo-4-methoxy-1-benzofuran involves its interaction with specific enzymes and biomolecules:
This molecular interaction underpins its potential therapeutic applications, particularly in cancer treatment.
Relevant Data:
7-Bromo-4-methoxy-1-benzofuran has several applications in scientific research:
This compound's unique structural features make it a valuable tool in both academic research and industrial applications.
Electrophilic aromatic substitution (EAS) remains the cornerstone methodology for introducing bromine at the C7 position of benzofuran scaffolds, leveraging the inherent electron-rich character of the fused heterocyclic system. The regioselective bromination of 4-methoxybenzofuran exploits the strong ortho/para-directing effect of the methoxy group, which activates the C7 position (para to methoxy) toward electrophilic attack. Industrial-scale syntheses predominantly employ molecular bromine (Br₂) or N-bromosuccinimide (NBS) as brominating agents under carefully controlled conditions to prevent polybromination or furan ring oxidation [4] [6].
Critical parameters governing reaction efficiency include solvent polarity, temperature control, and catalyst selection. Non-polar solvents like dichloromethane or chlorobenzene facilitate moderate reaction rates, enabling better control over mono-bromination. As demonstrated in the patent CN103724305A, chlorobenzene serves as an optimal solvent for bromination due to its ability to dissolve both organic substrates and bromine while providing a non-acidic medium that prevents debromination side reactions [1]. Temperature optimization is crucial – reactions conducted at 0-5°C significantly suppress di-brominated byproduct formation compared to ambient temperature conditions. Catalytic systems incorporating Lewis acids (e.g., FeBr₃, AlPO₄) enhance regioselectivity through transient complexation with the methoxy oxygen, further directing electrophilic attack to the C7 position [1] [4].
Table 1: Solvent and Catalyst Optimization for C7 Bromination of 4-Methoxybenzofuran
Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (7-/5-Bromo) |
---|---|---|---|---|---|
Br₂ | CH₂Cl₂ | None | 0-5 | 68 | 8.5:1 |
Br₂ | Chlorobenzene | AlPO₄ | 0-5 | 83 | >20:1 |
NBS | CH₃CN | FeBr₃ | 25 | 72 | 12:1 |
NBS | DMF | None | -10 | 65 | 6:1 |
Mechanistic studies reveal that the bromination proceeds via a Wheland intermediate stabilized by resonance donation from the ortho-oriented furan oxygen and para-oriented methoxy group. This dual electronic activation creates an exceptionally electron-rich C7 position, explaining the observed regiochemical preference. Post-reaction purification typically employs recrystallization from ethanol-water mixtures or silica gel chromatography with ethyl acetate/hexane eluents, yielding >98% pure 7-bromo-4-methoxybenzofuran as confirmed by GC-MS and ¹H NMR analysis [4] [6].
Regioselective installation of the methoxy group at the C4 position of brominated benzofurans presents distinct synthetic challenges due to competing O- vs C-alkylation and the potential for nucleophilic aromatic substitution (SNAr) at the electron-deficient C7 position when bromine is already present. Modern catalytic approaches circumvent these limitations through transition-metal-mediated C-O coupling and directed ortho-metalation strategies [3].
Copper-catalyzed Ullmann-type reactions have emerged as particularly efficient for constructing the pivotal benzofuran-methoxy linkage. These systems typically employ CuI (5-10 mol%) with 1,10-phenanthroline derivatives as ligands in refluxing toluene or xylene. The mechanism proceeds through a copper(I)/copper(III) catalytic cycle where the ligand facilitates oxidative addition of the brominated benzofuran to copper, followed by nucleophilic attack by methoxide anion. This methodology achieves excellent functional group tolerance, preserving the bromine substituent while introducing the methoxy group with >90% regiochemical fidelity [3].
Table 2: Catalytic Systems for Methoxylation of Brominated Benzofurans
Catalytic System | Base | Solvent | Temperature (°C) | Yield (%) | Remarks |
---|---|---|---|---|---|
CuI/phenanthroline | Cs₂CO₃ | Toluene | 110 | 92 | Excellent bromine tolerance |
Pd(OAc)₂/XPhos | K₃PO₄ | Dioxane | 100 | 88 | Requires anhydrous conditions |
Cu₂O/Proline | KOH | DMSO | 80 | 78 | Aqueous-compatible |
NiCl₂(dppe) | t-BuONa | THF | 65 | 85 | Air-sensitive catalyst |
An alternative strategy involves direct methoxylation prior to ring closure using 2-bromo-4-methoxyphenol precursors. This approach leverages palladium-assisted carbonylation or copper-mediated cyclization with α-halo ketones to simultaneously construct the furan ring and install the methoxy group in a single operation. For instance, treatment of 2-bromo-4-methoxy-1-propoxybenzene with ethyl bromoacetate under phase-transfer conditions using tetrabutylammonium bromide yields ethyl 4-methoxybenzofuran-2-carboxylate, which can be decarboxylated and brominated at C7 [7] [9]. Recent advances employ bimetallic Pd/Cu systems to enable C-O coupling at ambient temperatures, significantly reducing energy requirements and preventing thermal decomposition of sensitive benzofuran intermediates [3].
Transition from batch to continuous flow processing addresses critical limitations in the large-scale synthesis of 7-bromo-4-methoxybenzofuran, particularly regarding exothermicity management during bromination, mixing efficiency in multiphase systems, and reproducibility across production batches. Continuous flow reactors offer superior heat transfer characteristics and precise residence time control, enabling operation within optimal reaction windows that are difficult to maintain in conventional batch reactors [4] [6].
Industrial-scale implementations typically employ cascade reactor systems with dedicated modules for bromination, methoxylation, and purification. The bromination module consists of a corrosion-resistant microstructured reactor (e.g., Hastelloy-C276) with static mixing elements, maintaining precise temperature control (±1°C) through integrated heat exchangers. Process analytical technology (PAT) tools such as online UV-Vis spectroscopy monitor bromine consumption in real-time, allowing instantaneous adjustment of Br₂ feed rates. Studies comparing batch vs. flow bromination demonstrate 15-20% yield improvements in flow systems, attributed to minimized local hot spots and reduced polybromination [6].
Downstream processing integrates continuous liquid-liquid extraction using centrifugal contactors for catalyst removal and short-path distillation for solvent recovery. The methoxylation step benefits particularly from flow technology through segmented gas-liquid flow regimes that enhance mass transfer of gaseous reactants like methanol vapor. A typical production-scale setup achieves space-time yields of 0.8-1.2 kg·L⁻¹·h⁻¹ with >95% conversion and >98.5% purity, significantly outperforming batch reactors which typically achieve 0.3-0.5 kg·L⁻¹·h⁻¹ under comparable conditions [4].
Table 3: Continuous Flow Reactor Optimization Parameters for Industrial Synthesis
Process Parameter | Batch Reactor Performance | Continuous Flow Reactor Performance | Improvement Factor |
---|---|---|---|
Reaction Volume (L) | 500-2000 | 5 (microreactor) + 50 (residence time module) | 90% volume reduction |
Bromination Yield (%) | 68-75 | 83-88 | 15-20% increase |
Temperature Control | ±5°C | ±1°C | 5-fold precision gain |
Production Capacity | 50 kg/day | 150 kg/day | 3-fold increase |
Solvent Consumption | 10 L/kg product | 4 L/kg product | 60% reduction |
Reaction Time | 8 hours | 25 minutes | 95% reduction |
The bromine substituent at C7 serves as a versatile handle for downstream structural elaboration via transition-metal-catalyzed cross-coupling reactions, enabling access to diverse benzofuran libraries for pharmaceutical screening and materials science applications. Suzuki-Miyaura couplings with arylboronic acids represent the most extensively employed strategy, facilitated by Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts in toluene/ethanol mixtures with aqueous bases [6]. This methodology demonstrates exceptional functional group compatibility, allowing introduction of electron-donating groups (e.g., -OMe, -NMe₂), electron-withdrawing substituents (-CF₃, -CN), and sterically demanding biaryl systems without compromising the benzofuran core integrity [5] [6].
Carbonylative cross-coupling extends the synthetic utility toward benzoyl-substituted derivatives like 2-(4-bromobenzoyl)-7-methoxybenzofuran, which serve as key intermediates for antihypertensive agents. These reactions require pressurized CO (1-3 atm) and Pd/Xantphos catalytic systems that resist decarbonylation side reactions, typically conducted in DMF at 80-100°C [5]. Alternatively, amination reactions using Buchwald-Hartwig conditions introduce nitrogen functionalities essential for biological activity. Primary and secondary amines couple efficiently with Pd₂(dba)₃/BINAP catalysts and strong bases like NaOtBu, enabling synthesis of compounds such as 7-(4-methylpiperazin-1-yl)-4-methoxybenzofuran – a key intermediate in kinase inhibitor development [6].
Oxidative transformations further expand the chemical space, with vanadium-catalyzed epoxidation of the furan double bond generating spirocyclic architectures, while manganese(III) acetate-mediated oxidative coupling creates bi-benzofuran structures relevant to organic semiconductors. Computational modeling predicts that the electron-donating methoxy group at C4 significantly lowers the activation barrier for oxidative coupling at C2-C2', explaining the observed 70% yield improvement compared to unsubstituted benzofuran analogs [3] [4].
Table 4: Post-Functionalization Strategies for 7-Bromo-4-methoxybenzofuran
Reaction Type | Reagents/Conditions | Products | Application |
---|---|---|---|
Suzuki Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O, 80°C | 7-Aryl-4-methoxybenzofurans | Pharmaceutical intermediates |
Carbonylative Coupling | ArB(OH)₂, Pd(OAc)₂/XPhos, CO (1 atm), DMF, 90°C | 2-Benzoyl-7-methoxybenzofurans | Antihypertensive agents |
Buchwald-Hartwig Amination | R₂NH, Pd₂(dba)₃, BINAP, NaOtBu, toluene, 100°C | 7-Amino-4-methoxybenzofurans | Kinase inhibitors |
Sonogashira Coupling | RC≡CH, CuI, PdCl₂(PPh₃)₂, Et₃N, THF, 60°C | 7-Alkynyl-4-methoxybenzofurans | Fluorescent probes |
Epoxidation | VO(acac)₂, t-BuOOH, CH₂Cl₂, 0°C | Spiro-epoxybenzofurans | Chiral building blocks |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7